molecular formula C10H12Cl2N2 B13914198 2,4-Dichloro-7,7-dimethyl-5,6,7,8-tetrahydroquinazoline

2,4-Dichloro-7,7-dimethyl-5,6,7,8-tetrahydroquinazoline

Cat. No.: B13914198
M. Wt: 231.12 g/mol
InChI Key: DWJJCFXXGPZFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-7,7-dimethyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic organic compound with the molecular formula C10H12Cl2N2. This compound is characterized by its two chlorine atoms and a dimethyl group attached to a tetrahydroquinazoline ring system. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-7,7-dimethyl-5,6,7,8-tetrahydroquinazoline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of a suitable quinazoline derivative. The reaction is usually carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-7,7-dimethyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolines, while oxidation and reduction reactions can produce quinazoline derivatives with different functional groups .

Scientific Research Applications

2,4-Dichloro-7,7-dimethyl-5,6,7,8-tetrahydroquinazoline is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-7,7-dimethyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. The compound can act as an inhibitor or antagonist by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the nature of the compound’s interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-7,7-dimethyl-5,6,7,8-tetrahydroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl group at the 7-position and the chlorine atoms at the 2 and 4 positions make it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H12Cl2N2

Molecular Weight

231.12 g/mol

IUPAC Name

2,4-dichloro-7,7-dimethyl-6,8-dihydro-5H-quinazoline

InChI

InChI=1S/C10H12Cl2N2/c1-10(2)4-3-6-7(5-10)13-9(12)14-8(6)11/h3-5H2,1-2H3

InChI Key

DWJJCFXXGPZFBT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1)N=C(N=C2Cl)Cl)C

Origin of Product

United States

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